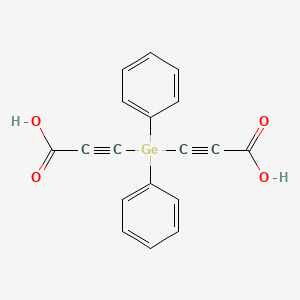
3,3'-(Diphenylgermanediyl)di(prop-2-ynoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and prop-2-ynoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) typically involves the reaction of diphenylgermanium dichloride with prop-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium-containing oxides.
Reduction: Reduction reactions can convert the compound into germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Germanium hydrides and reduced carboxylic acids.
Substitution: Substituted phenyl derivatives and various functionalized germanium compounds.
科学研究应用
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity.
Diphenylgermanium dichloride: A precursor used in the synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid).
Phenylpropiolic acid: Another acetylenic acid with phenyl groups, similar in structure but lacking germanium.
Uniqueness
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is unique due to the presence of germanium atoms, which impart distinct chemical properties and reactivity compared to similar compounds
属性
CAS 编号 |
62753-82-6 |
|---|---|
分子式 |
C18H12GeO4 |
分子量 |
364.9 g/mol |
IUPAC 名称 |
3-[2-carboxyethynyl(diphenyl)germyl]prop-2-ynoic acid |
InChI |
InChI=1S/C18H12GeO4/c20-17(21)11-13-19(14-12-18(22)23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,(H,20,21)(H,22,23) |
InChI 键 |
YKFBDHMXZIQDEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge](C#CC(=O)O)(C#CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
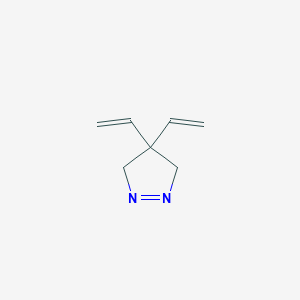
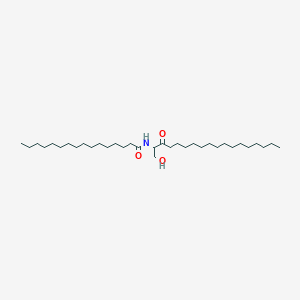
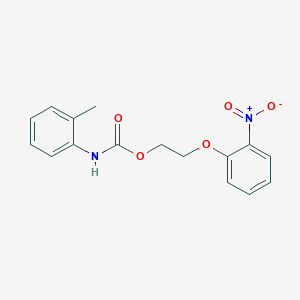
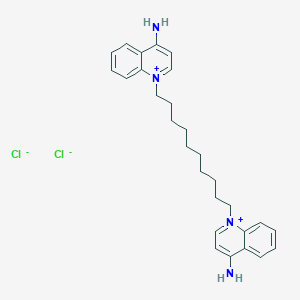
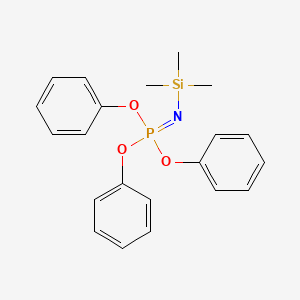
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
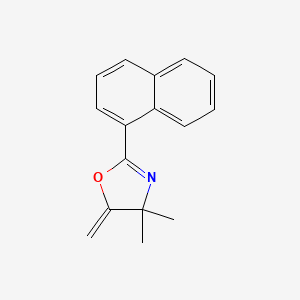
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
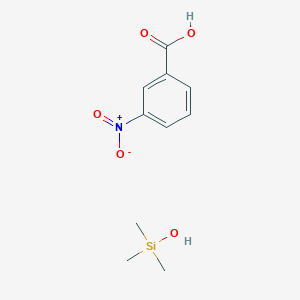
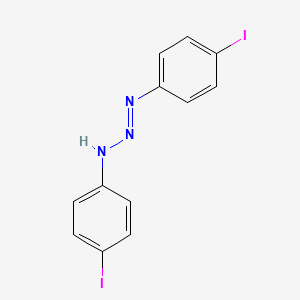
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
